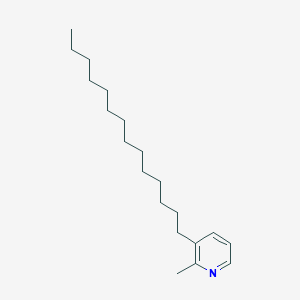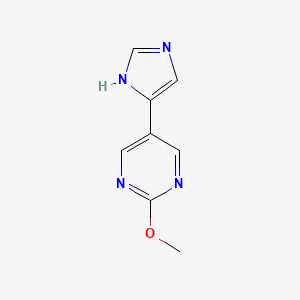
5-Chloroindoline-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroindoline-1-carbothioamide is a chemical compound that belongs to the indole family, which is known for its diverse biological activities The indole nucleus is a common structural motif in many natural products and pharmaceuticals This compound is characterized by the presence of a chloro group at the 5-position of the indoline ring and a carbothioamide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroindoline-1-carbothioamide typically involves the reaction of 5-chloroindoline-2,3-dione with appropriate reagents. One common method includes the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate in ethanol, which yields 5-chloro-3-hydrazonoindolin-2-one. This intermediate can then be further reacted with carbon disulfide and a suitable amine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroindoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups at the 5-position.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Chloroindoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell lysis and death . In cancer therapy, the compound may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloroindoline-2,3-dione: A precursor in the synthesis of 5-Chloroindoline-1-carbothioamide, known for its antimicrobial properties.
5-Bromoindoline-1-carbothioamide: Similar in structure but with a bromo group instead of a chloro group, exhibiting different biological activities.
Indole-3-carbinol: A naturally occurring compound with anticancer properties, structurally related to the indole nucleus.
Uniqueness
This compound is unique due to the presence of both the chloro and carbothioamide groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9ClN2S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
5-chloro-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C9H9ClN2S/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |
Clé InChI |
ZLXNHTMGQNPGEX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)Cl)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)







